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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)guanidine

Cat. No.: B1348145 Get Quote

The 1-(4-fluorophenyl)guanidine scaffold is a privileged structure in medicinal chemistry,

serving as a versatile pharmacophore for designing modulators of various biological targets.

The guanidinium group, with its strong basicity and ability to form multiple hydrogen bonds,

plays a crucial role in ligand-receptor interactions. This guide provides a head-to-head

comparison of several analogs of 1-(4-fluorophenyl)guanidine, summarizing their structure-

activity relationships (SAR) and performance against key biological targets based on published

experimental data.

Comparative Analysis of Biological Activity
The biological activity of 1-(4-fluorophenyl)guanidine analogs is highly dependent on the

nature and position of substituents on the phenyl ring and modifications of the guanidine

moiety. The following table summarizes the quantitative data for a selection of analogs,

highlighting their potency and selectivity for different targets.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1348145?utm_src=pdf-interest
https://www.benchchem.com/product/b1348145?utm_src=pdf-body
https://www.benchchem.com/product/b1348145?utm_src=pdf-body
https://www.benchchem.com/product/b1348145?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analog Structure Target
Activity

(IC50/Ki/pA2)
Reference

1-(6-

Phenylpyridin-2-

yl)guanidine

Not a direct

analog, but a

relevant phenyl-

guanidine

derivative

Mitogen- and

Stress-Activated

Kinase 1 (MSK1)

IC50: ~18 µM [1][2]

2-

Aminobenzimida

zole derivative

(49d)

Rigid mimetic of

1-(6-

phenylpyridin-2-

yl)guanidine

MSK1
IC50: ~2 µM (for

IL-6 release)
[1]

Guanabenz

1-[(2,6-

Dichlorophenyl)

methylideneamin

o]guanidine

α2-adrenergic

receptor
Agonist [3]

Guanabenz

derivative 6

Guanabenz

analog
Prion protein

Active, no α2-

adrenergic

agonism

[3]

Guanabenz

derivative 7

Guanabenz

analog
Prion protein

Active, no α2-

adrenergic

agonism

[3]

FPMINT analog

(Compound 3c)

Contains a 2-

fluorophenylpiper

azinyl methyl

group

Equilibrative

Nucleoside

Transporter 1

(ENT1)

IC50: 2.38 µM [4]

FPMINT analog

(Compound 3c)

Contains a 2-

fluorophenylpiper

azinyl methyl

group

Equilibrative

Nucleoside

Transporter 2

(ENT2)

IC50: 0.57 µM [4]

1-Substituted-1-

{4-[4-(7-

phenoxyalkyl)pip

erazin-1-

Contains a

substituted

guanidine

Histamine H3

Receptor

pA2: 8.43 [5]
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yl]butyl}guanidin

e (1a)

1-Substituted-1-

{4-[4-(7-

phenoxyalkyl)pip

erazin-1-

yl]butyl}guanidin

e (1b)

Contains a

substituted

guanidine

Histamine H3

Receptor
pA2: 8.49 [5]

Key Observations from the Comparative Data:

Structural Rigidity: The cyclization of the guanidine moiety into a rigid 2-aminobenzimidazole

scaffold in analog 49d resulted in a significant increase in inhibitory activity against MSK1-

mediated IL-6 release compared to the more flexible parent compound, 1-(6-phenylpyridin-2-

yl)guanidine.[1] This suggests that a constrained conformation can enhance binding affinity.

Decoupling Activities: In the case of guanabenz, modifications to the guanidine group and

the phenyl ring (derivatives 6 and 7) successfully eliminated the agonistic activity at the α2-

adrenergic receptor while retaining the desired anti-prion activity.[3] This highlights the

potential for fine-tuning the pharmacological profile of guanidine-containing compounds.

Substituent Effects on Selectivity: The study on FPMINT analogs demonstrated that

modifications to the N-naphthalene and fluorophenyl moieties could significantly alter the

inhibitory potency and selectivity for ENT1 and ENT2.[4] Compound 3c, for instance, showed

a preference for ENT2 over ENT1.[4]

Guanidine Substitution: The work on histamine H3 receptor antagonists showed that

substitutions on the guanidine group itself have a profound impact on potency, with specific

electron-withdrawing substituents on the benzyl moiety leading to high antagonistic activity.

[5]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.

MSK1 Inhibition Assay
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Principle: This assay measures the ability of a compound to inhibit the kinase activity of

MSK1.

Procedure:

Recombinant MSK1 enzyme is incubated with a specific peptide substrate (e.g., a peptide

mimicking the phosphorylation site on the NF-κB p65 subunit) and ATP in a suitable buffer.

The test compound (analog) is added at various concentrations.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The amount of phosphorylated substrate is quantified. This can be done using various

methods, such as:

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel

into the substrate.

Luminescence-based assay (e.g., Kinase-Glo®): Measuring the amount of ATP

remaining in the reaction, which is inversely proportional to the kinase activity.

IC50 values are calculated by plotting the percentage of inhibition against the compound

concentration.[1][2]

Equilibrative Nucleoside Transporter (ENT) Inhibition
Assay

Principle: This assay determines the inhibitory effect of compounds on the uptake of a

radiolabeled nucleoside into cells expressing specific ENT subtypes.

Procedure:

Cells stably expressing human ENT1 or ENT2 are cultured in appropriate plates.

The cells are washed and incubated with a buffer containing the test compound at various

concentrations.

A radiolabeled nucleoside, such as [³H]uridine, is added to initiate the uptake.
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After a short incubation period, the uptake is stopped by washing the cells with ice-cold

buffer.

The cells are lysed, and the intracellular radioactivity is measured using a scintillation

counter.

The percentage of inhibition of nucleoside uptake is calculated for each compound

concentration, and IC50 values are determined.[4]

Histamine H3 Receptor Antagonism Assay (Guinea Pig
Jejunum)

Principle: This is a functional assay that measures the ability of a compound to antagonize

the effects of a histamine H3 receptor agonist on a smooth muscle preparation.

Procedure:

A segment of the guinea pig jejunum is mounted in an organ bath containing a

physiological salt solution, maintained at a constant temperature and aerated.

The contractile responses of the tissue are recorded.

The tissue is pre-contracted with a suitable agonist (e.g., carbachol).

A histamine H3 receptor agonist (e.g., R-α-methylhistamine) is added, which typically

causes a relaxation of the pre-contracted tissue.

The test compound (antagonist) is added at various concentrations before the addition of

the H3 agonist.

The antagonistic effect is quantified by the rightward shift of the concentration-response

curve of the H3 agonist in the presence of the antagonist.

The pA2 value, which represents the negative logarithm of the molar concentration of the

antagonist that produces a two-fold shift in the agonist's concentration-response curve, is

calculated.[5]
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Signaling Pathway and Experimental Workflow
Visualization
The following diagrams illustrate a key signaling pathway and a typical experimental workflow

relevant to the evaluation of 1-(4-fluorophenyl)guanidine analogs.
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Caption: MSK1 signaling pathway in inflammation and its inhibition by a guanidine analog.
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Caption: General experimental workflow for the evaluation of guanidine analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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